molecular formula C23H26ClNO2S B4331465 5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE

5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE

Cat. No.: B4331465
M. Wt: 416.0 g/mol
InChI Key: POLVSYOYZCVZDT-UHFFFAOYSA-N
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Description

5-(1-Adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide is a synthetic organic compound characterized by its unique structure, which includes an adamantyl group, a chlorinated phenyl ring, and a furan ring. This compound is of interest in various fields of research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Adamantyl Group: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.

    Chlorination of the Phenyl Ring: The phenyl ring is chlorinated using chlorine gas or other chlorinating agents under controlled conditions.

    Formation of the Ethylthio Group: The ethylthio group is introduced via a nucleophilic substitution reaction using ethylthiol and a suitable leaving group.

    Coupling with the Furan Ring: The final step involves coupling the chlorinated phenyl ring with the furan ring through an amide bond formation reaction, typically using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(1-Adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

5-(1-Adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate biological membranes, while the chlorinated phenyl ring and furan ring may interact with specific enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    5-(1-Adamantyl)-N-[5-chloro-2-(methylthio)phenyl]-2-furamide: Similar structure with a methylthio group instead of an ethylthio group.

    5-(1-Adamantyl)-N-[5-bromo-2-(ethylthio)phenyl]-2-furamide: Similar structure with a bromine atom instead of a chlorine atom.

Uniqueness

5-(1-Adamantyl)-N-[5-chloro-2-(ethylthio)phenyl]-2-furamide is unique due to the combination of its adamantyl group, chlorinated phenyl ring, and ethylthio group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-(1-adamantyl)-N-(5-chloro-2-ethylsulfanylphenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClNO2S/c1-2-28-20-5-3-17(24)10-18(20)25-22(26)19-4-6-21(27-19)23-11-14-7-15(12-23)9-16(8-14)13-23/h3-6,10,14-16H,2,7-9,11-13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLVSYOYZCVZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(O2)C34CC5CC(C3)CC(C5)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE
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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE
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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE
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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE
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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE
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5-(ADAMANTAN-1-YL)-N-[5-CHLORO-2-(ETHYLSULFANYL)PHENYL]FURAN-2-CARBOXAMIDE

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